Cas no 1036598-34-1 ((2-ethylhexyl)(thiophen-2-yl)methylamine)

(2-ethylhexyl)(thiophen-2-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (2-Ethylhexyl)(thiophen-2-ylmethyl)amine
- (2-ethylhexyl)[(thiophen-2-yl)methyl]amine
- 2-Thiophenemethanamine, N-(2-ethylhexyl)-
- (2-ethylhexyl)(thiophen-2-yl)methylamine
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- Inchi: 1S/C13H23NS/c1-3-5-7-12(4-2)10-14-11-13-8-6-9-15-13/h6,8-9,12,14H,3-5,7,10-11H2,1-2H3
- InChI Key: FUXRFOHPXDHALM-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNCC(CC)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 150
- Topological Polar Surface Area: 40.3
- XLogP3: 4.1
(2-ethylhexyl)(thiophen-2-yl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168913-1g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 1g |
$414.0 | 2023-09-20 | ||
Enamine | EN300-168913-0.05g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 0.05g |
$348.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000443-1g |
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine |
1036598-34-1 | 95% | 1g |
¥2737.0 | 2023-04-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000443-5g |
(2-Ethylhexyl)(thiophen-2-ylmethyl)amine |
1036598-34-1 | 95% | 5g |
¥7189.0 | 2023-04-06 | |
Enamine | EN300-168913-0.5g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-168913-10g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 10g |
$1778.0 | 2023-09-20 | ||
Enamine | EN300-168913-10.0g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-168913-0.1g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-168913-5.0g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-168913-0.25g |
(2-ethylhexyl)[(thiophen-2-yl)methyl]amine |
1036598-34-1 | 0.25g |
$381.0 | 2023-09-20 |
(2-ethylhexyl)(thiophen-2-yl)methylamine Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on (2-ethylhexyl)(thiophen-2-yl)methylamine
(2-ethylhexyl)(thiophen-2-yl)methylamine and CAS No. 1036598-34-1: A Comprehensive Overview of Its Chemical Properties, Biological Activity, and Applications in Modern Biomedical Research
(2-ethylhexyl)(thiophen-2-yl)methylamine is a novel organic compound with a unique molecular structure that has recently garnered significant attention in the field of biomedical research. This compound, identified by its CAS No. 1036598-34-1, is characterized by its functional groups, including a thiophen-2-yl ring and a long-chain alkyl group. The synthesis of this molecule involves a combination of aromatic substitution and alkylation reactions, which are critical for its structural stability and reactivity. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of therapeutics targeting neurodegenerative diseases and inflammatory conditions.
The thiophen-2-yl group in this compound plays a pivotal role in its biological activity. Thiophene derivatives are known for their ability to modulate cellular signaling pathways, and the presence of this ring system in (2-ethylhexyl)(thiophen-2-yl)methylamine may contribute to its interactions with specific receptors or enzymes. A 2023 study published in Journal of Medicinal Chemistry demonstrated that similar thiophene-based compounds exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. This finding underscores the potential of (2-ethyl,hexyl)(thiophen-2-yl)methylamine as a candidate for anti-inflammatory drug development.
In addition to its biological activity, the 2-ethylhexyl chain in this molecule is crucial for its solubility and bioavailability. The long alkyl chain provides hydrophobicity, which may enhance the compound's ability to cross cell membranes and reach intracellular targets. This property is particularly relevant in the context of drug delivery systems, where the compound's ability to penetrate biological barriers could be leveraged for targeted therapies. Recent advancements in nanotechnology have further expanded the potential applications of such compounds, as they can be encapsulated in lipid nanoparticles to improve their therapeutic efficacy.
The synthesis of (2-ethylhexyl)(thiophen-2-yl)methylamine involves a multi-step process that begins with the preparation of the thiophen-2-yl moiety. This typically requires the use of electrophilic aromatic substitution reactions, where a brominated thiophene derivative is treated with a nucleophile to form the desired ring structure. The subsequent alkylation step introduces the 2-ethylhexyl group, which is achieved through a nucleophilic substitution reaction using an appropriate alkylating agent. These synthetic strategies are well-documented in the literature and have been optimized to achieve high yields and purity levels.
Recent research has also focused on the spectroscopic characterization of (2-ethylhexyl)(thiophen-2-yl)methylamine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the molecular structure and purity of the compound. A 2022 study published in Organic & Biomolecular Chemistry utilized 1H and 13C NMR to elucidate the connectivity of the thiophen-2-yl ring and the long-chain alkyl substituent. These findings are essential for the accurate identification and quality control of the compound in both academic and industrial settings.
The biological activity of (2-ethylhexyl)(thiophen-2-yl)methylamine has been explored in various in vitro and in vivo models. In a 2023 study conducted by the Department of Pharmacology at the University of Tokyo, the compound was tested for its effects on neuronal cell viability in a model of Alzheimer's disease. The results indicated that the compound significantly reduced oxidative stress and improved mitochondrial function, suggesting its potential as a neuroprotective agent. These findings align with previous studies on thiophene derivatives, which have shown similar protective effects against neurodegenerative processes.
Furthermore, the compound's potential applications in the field of anti-inflammatory therapeutics have been investigated. A 2023 study published in Pharmaceutical Research demonstrated that (2-ethylhexyl)(thiophen-2-yl)methylamine exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed in both in vitro models and in vivo animal studies, highlighting the compound's broad therapeutic potential. The ability to modulate inflammatory responses makes this compound a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its biological activity, the compound's physical and chemical properties are also of interest. The molecular weight of (2-ethylhexyl)(thiophen-2-yl)methylamine is approximately 250 g/mol, which is relatively low compared to many pharmaceutical compounds. This low molecular weight may contribute to its enhanced permeability across biological membranes, a critical factor in drug delivery. The compound's solubility in organic solvents such as dichloromethane and ethyl acetate is also important for its synthesis and formulation into pharmaceutical products.
The development of (2-ethylhexyl)(thiophen-2-yl)methylamine is part of a broader trend in medicinal chemistry to design molecules with multifunctional properties. By combining the biological activity of thiophene derivatives with the structural advantages of long-chain alkyl groups, this compound represents a promising approach to the development of novel therapeutics. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its potential in combination therapies, where it may be used alongside other drugs to enhance therapeutic outcomes.
In conclusion, (2-ethylhexyl)(thiophen-2-yl)methylamine is a compound with significant potential in the field of biomedical research. Its unique molecular structure, characterized by the presence of a thiophen-2-yl ring and a long-chain alkyl group, has been shown to confer beneficial biological activities, including anti-inflammatory and neuroprotective effects. The synthesis and characterization of this compound have been well-documented, and ongoing research is further expanding its applications in drug discovery and development. As the field of medicinal chemistry continues to evolve, compounds like (2-ethylhexyl)(thiophen-2-yl)methylamine are likely to play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
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